N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide
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Overview
Description
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a hydrazide group, a nitro group, and a trifluoromethyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds with biological molecules, while the nitro and trifluoromethyl groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-[2-nitro-4-(methyl)phenyl]acetohydrazide
- N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-[2-nitro-4-(ethyl)phenyl]acetohydrazide
- N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-[2-nitro-4-(chloromethyl)phenyl]acetohydrazide
Uniqueness
The presence of the trifluoromethyl group in N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide distinguishes it from similar compounds. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C17H14F3N3O5 |
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Molecular Weight |
397.30 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C17H14F3N3O5/c1-28-15-6-10(2-5-14(15)24)9-21-22-16(25)7-11-3-4-12(17(18,19)20)8-13(11)23(26)27/h2-6,8-9,24H,7H2,1H3,(H,22,25)/b21-9+ |
InChI Key |
WPVBEGJCXOUAOI-ZVBGSRNCSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])O |
Origin of Product |
United States |
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